

# Introduction: Defining an Ultra-Long-Chain Fatty Alcohol

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## Compound of Interest

Compound Name: 1-Tetratriacontanol

CAS No.: 28484-70-0

Cat. No.: B121377

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**1-Tetratriacontanol** (CAS No. 28484-70-0) is an ultra-long-chain primary fatty alcohol.<sup>[1]</sup> Its structure consists of a 34-carbon saturated backbone with a hydroxyl (-OH) group at one terminus.<sup>[1]</sup> This molecule, also known by synonyms such as Geddy alcohol and Sapiol, belongs to the Fatty Acyls subclass of lipids.<sup>[1][2][3]</sup> As a naturally occurring compound, it has been identified as a plant metabolite, found in organisms like *Chamaecrista pumila* and *Prunus laurocerasus*.<sup>[1]</sup> Its significant chain length imparts distinct physical properties, such as a high melting point and low solubility in polar solvents, which are critical considerations for its application in research and development, particularly in materials science and biochemistry.

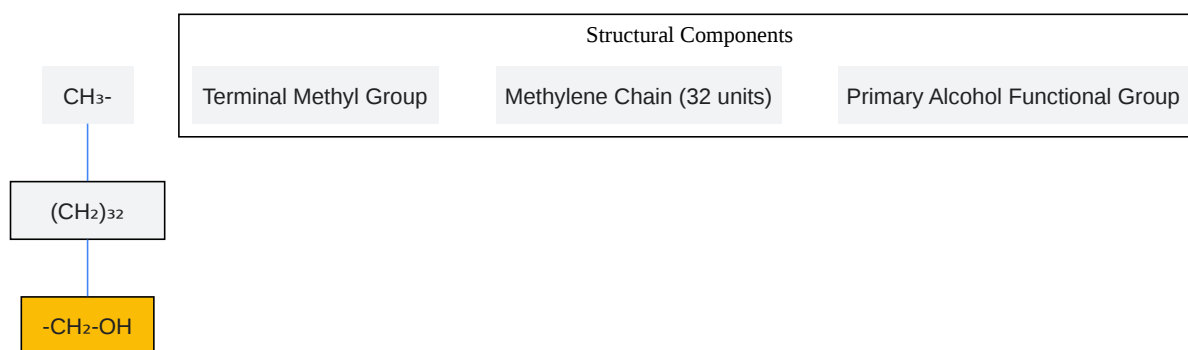
## Part 1: Core Chemical Identity and Structure

The unambiguous identification of **1-Tetratriacontanol** relies on a combination of its systematic name, structural representations, and unique identifiers.

### Molecular Structure

The foundational structure is a straight-chain alkane, tetratriacontane, where a terminal hydrogen atom is substituted with a hydroxyl group.<sup>[1]</sup> This makes it a primary alcohol, with the

functional group located at the C1 position. The molecule is achiral and possesses no stereocenters.[3]



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Caption: Chemical structure of **1-Tetratriacontanol**.

## Key Identifiers and Properties

Precise communication in a scientific context requires the use of standardized identifiers. The essential data for **1-Tetratriacontanol** are summarized below.

| Identifier/Property  | Value   | Source(s)       |
|----------------------|---|-----------------|
| IUPAC Name           | tetratriacontan-1-ol  | [1][4][5]       |
| CAS Registry Number  | 28484-70-0  | [3][4][5][6][7] |
| Molecular Formula    | C <sub>34</sub> H <sub>70</sub> O   | [1][2][3][4][7] |
| Molecular Weight     | 494.9 g/mol (or 494.92 g/mol )  | [1][2][3][4]    |
| Canonical SMILES     | CCCCCCCCCCCCCCCCCCCC<br>CCCCCCCCCCCCCCCCCO  | [1][2][3][4]    |
| InChI                | InChI=1S/C34H70O/c1-2-3-4-<br>5-6-7-8-9-10-11-12-13-14-15-<br>16-17-18-19-20-21-22-23-24-<br>25-26-27-28-29-30-31-32-33-<br>34-35/h35H,2-34H2,1H3 | [1][4]          |
| InChIKey             | OULAJFUGPPVRBK-<br>UHFFFAOYSA-N   | [1][5]          |
| Physical Description | Solid   | [1]             |
| Melting Point        | 92 °C   | [1]             |
| Lipid Class          | Fatty Alcohols [FA05]   | [1]             |

## Part 2: Spectroscopic Elucidation and Verification

The confirmation of **1-Tetratriacontanol**'s structure is achieved through a combination of spectroscopic techniques. Each method provides unique, complementary information about the molecule's functional groups and overall architecture.

### Infrared (IR) Spectroscopy

For a long-chain alcohol, IR spectroscopy is a fundamental tool for identifying key functional groups.

- O-H Stretch: A strong, broad absorption is expected in the 3300-3600 cm<sup>-1</sup> region due to the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[8]

- C-H Stretch: Intense, sharp absorptions just below  $3000\text{ cm}^{-1}$  (typically  $2850\text{-}2960\text{ cm}^{-1}$ ) are characteristic of the numerous  $\text{sp}^3$  C-H bonds in the long alkyl chain.
- C-O Stretch: A strong absorption in the  $1050\text{-}1150\text{ cm}^{-1}$  range confirms the presence of the C-O single bond of the primary alcohol.[8]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

- $^1\text{H}$  NMR Spectroscopy:
  - $-\text{CH}_2\text{OH}$  (a): The two protons on the carbon adjacent to the hydroxyl group are deshielded and appear as a triplet around 3.6 ppm.
  - $-\text{OH}$  (b): The hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent.
  - $-(\text{CH}_2)_{32}-$  (c): The vast majority of methylene protons in the long chain overlap to form a large, broad signal around 1.2-1.4 ppm.
  - $-\text{CH}_3$  (d): The terminal methyl protons appear as a triplet around 0.9 ppm.
- $^{13}\text{C}$  NMR Spectroscopy:
  - $-\text{CH}_2\text{OH}$ : The carbon atom bonded to the oxygen is the most deshielded, with its signal appearing around 63 ppm.[9]
  - Alkyl Carbons: The carbons of the long methylene chain produce a series of closely spaced signals between approximately 22 and 32 ppm.[9]
  - $-\text{CH}_3$ : The terminal methyl carbon is the most shielded, appearing furthest upfield around 14 ppm.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data.

- **Molecular Ion ( $M^+$ ):** While potentially weak or absent in electron ionization (EI) due to the molecule's stability, the molecular ion peak would appear at  $m/z = 494.9$ .
- **Key Fragments:** A characteristic fragment is the loss of water ( $[M-18]^+$ ), which is common for alcohols. Alpha-cleavage (cleavage of the C1-C2 bond) would result in a prominent peak at  $m/z = 31$  ( $[CH_2OH]^+$ ). The spectrum would also be dominated by a series of hydrocarbon fragments separated by 14 Da ( $CH_2$ ).

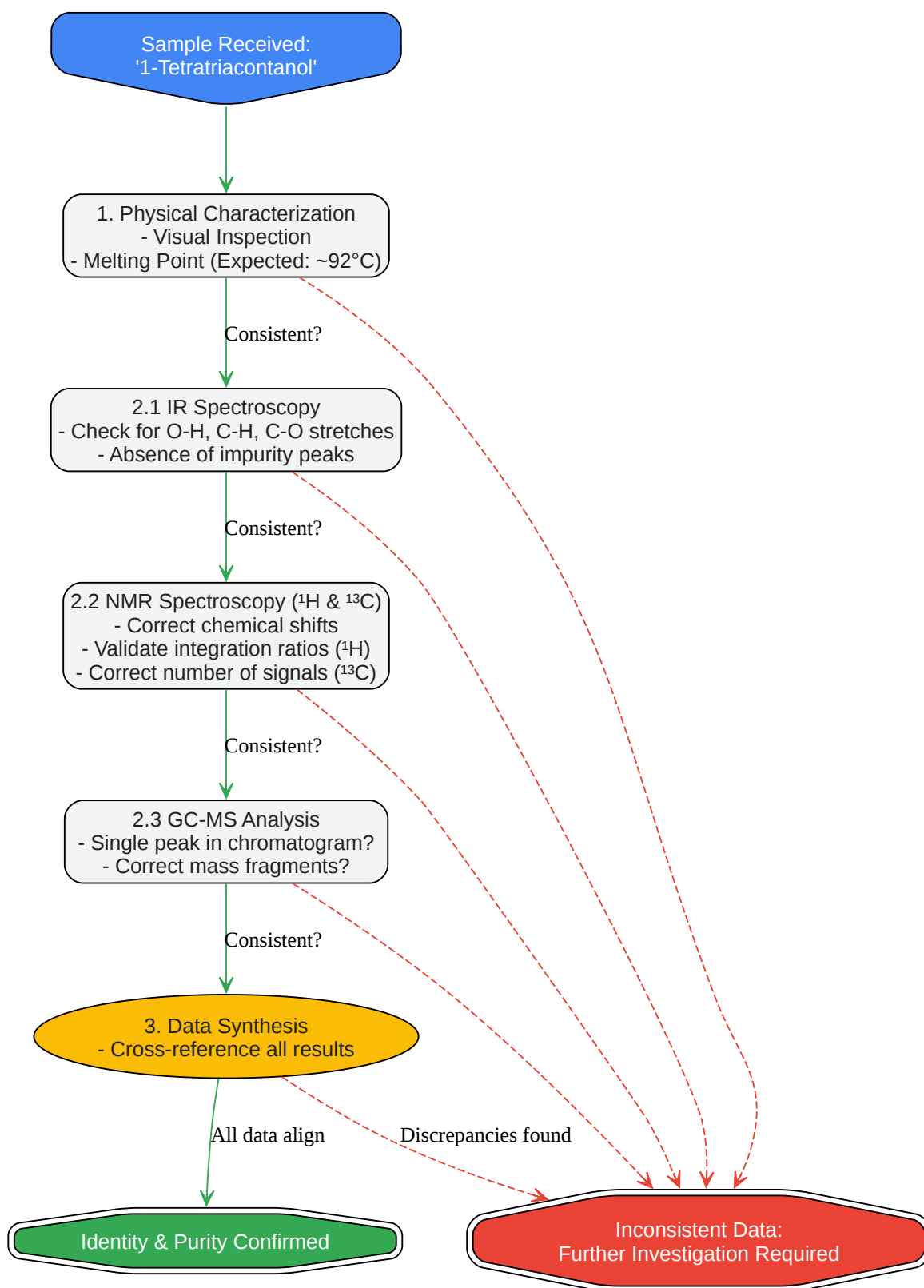
## Part 3: Experimental Workflow for Identity and Purity Confirmation

The following protocol outlines a self-validating system for confirming the identity and assessing the purity of a supplied sample of **1-Tetratriacontanol**. The causality behind this workflow is to use orthogonal analytical techniques to build a comprehensive and trustworthy profile of the compound.

### Protocol: Sample Verification

- **Initial Physical Characterization:**
  - **Step 1.1:** Visually inspect the sample. It should be a white to off-white solid at room temperature.[\[1\]](#)
  - **Step 1.2:** Determine the melting point. The observed range should be narrow and centered around the literature value of 92 °C.[\[1\]](#) A broad melting range suggests the presence of impurities.
- **Spectroscopic Analysis:**
  - **Step 2.1 (IR):** Acquire an IR spectrum. Confirm the presence of the key O-H, C-H, and C-O stretching absorptions as described in Section 2.1. The absence of other significant peaks (e.g., C=O at  $\sim 1700\text{ cm}^{-1}$ ) provides initial evidence of purity.
  - **Step 2.2 (NMR):** Dissolve the sample in an appropriate deuterated solvent (e.g.,  $CDCl_3$ ).[\[9\]](#)

- Acquire a  $^1\text{H}$  NMR spectrum and integrate the signals. The ratio of the integrations for the terminal  $\text{CH}_3$ , the bulk  $\text{CH}_2$ , and the  $\text{CH}_2\text{OH}$  protons should correspond to the theoretical 3:64:2 ratio.
- Acquire a  $^{13}\text{C}$  NMR spectrum. The number of distinct signals should match the expected number for the molecule, confirming its isomeric purity.
- Step 2.3 (MS): Perform Gas Chromatography-Mass Spectrometry (GC-MS).
  - The GC trace should show a single, sharp peak, indicating high purity.
  - The mass spectrum corresponding to this peak should display the molecular ion and/or fragmentation pattern consistent with **1-Tetratriacontanol**'s structure.
- Data Synthesis and Confirmation:
  - Step 3.1: Cross-reference all acquired data (Melting Point, IR, NMR, MS). All data must be consistent with the known structure of **1-Tetratriacontanol**.
  - Step 3.2: If all results align with literature values and theoretical expectations, the sample's identity and high purity are confirmed.



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Caption: Workflow for the verification of **1-Tetratriacontanol**.

## References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 185639, **1-Tetratriacontanol**". PubChem, [[Link](#)].
- precisionFDA. "**1-TETRATRIACONTANOL**". precisionFDA, [[Link](#)].
- The Good Scents Company. "tetracosan-1-ol, 506-51-4". The Good Scents Company, [[Link](#)].
- Pharmaffiliates. "1-Tetracosanol | CAS No : 506-51-4". Pharmaffiliates, [[Link](#)].
- PubChemLite. "**1-tetratriacontanol** (C34H70O)". PubChemLite, [[Link](#)].
- SpectraBase. "Tetratriacontanol". SpectraBase, [[Link](#)].
- CAS Common Chemistry. "**1-Tetratriacontanol**". CAS, [[Link](#)].
- OpenStax. "17.11 Spectroscopy of Alcohols and Phenols". Organic Chemistry, [[Link](#)].

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## Sources

- 1. 1-Tetratriacontanol | C34H70O | CID 185639 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. biosynth.com [[biosynth.com](https://biosynth.com)]
- 3. GSRS [[precision.fda.gov](https://precision.fda.gov)]
- 4. 1-Tetratriacontanol | CAS 28484-70-0 | LGC Standards [[lgcstandards.com](https://lgcstandards.com)]
- 5. alfa-chemistry.com [[alfa-chemistry.com](https://alfa-chemistry.com)]
- 6. CAS Common Chemistry [[commonchemistry.cas.org](https://commonchemistry.cas.org)]
- 7. scbt.com [[scbt.com](https://scbt.com)]
- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [[openstax.org](https://openstax.org)]

- [9. spectrabase.com \[spectrabase.com\]](https://www.spectrabase.com)
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